2-[(2-Methylbutan-2-YL)oxy]aniline
Description
Contextualization of 2-[(2-Methylbutan-2-YL)oxy]aniline within Sterically Hindered Aromatic Amine Systems
This compound is categorized as a sterically hindered aromatic amine. The defining feature of this molecule is the bulky tertiary pentyl group (2-methylbutan-2-yl) attached to the aniline (B41778) ring via an ether linkage at the ortho position. Sterically hindered amines are crucial in organic synthesis and materials science for several reasons. They often serve as non-nucleophilic bases, and their inclusion in drug candidates can enhance solubility and metabolic stability. enamine.net The steric bulk provided by the ortho substituent can slow the reaction rates of the amine group, which allows for greater control and selectivity in complex synthetic pathways. tri-iso.com In the context of this compound, the bulky alkyl group is expected to create a "pocket" around the amino group, modulating its accessibility to reagents and influencing the regioselectivity of reactions on the aromatic ring.
Overview of Structural Features and Synthetic Significance of Related Alkyl Phenyl Ethers and Anilines
The structure of this compound combines two key functional motifs: an aniline and an alkyl phenyl ether.
Aniline Moiety : Anilines are highly important precursors in chemical industries. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions, typically at the ortho and para positions. wikipedia.orgbyjus.com Aniline and its derivatives are foundational in the synthesis of a vast array of compounds, including azo dyes, polymers like polyurethanes, and pharmaceuticals. The amino group can also be converted into a diazonium salt, which is a versatile intermediate that can be replaced by a wide range of functional groups through reactions like the Sandmeyer reaction. libretexts.org
Alkyl Phenyl Ether Moiety : The ether linkage is generally stable under many reaction conditions. The synthesis of such ethers often involves the reaction of a phenol with an alkyl halide. In this specific case, the ortho-alkoxy group acts as an electron-donating group, further activating the aromatic ring towards electrophilic substitution. The synthesis of a related compound, o-anisidine (2-methoxyaniline), can be achieved by the methanolysis of 2-chloronitrobenzene followed by the reduction of the nitro group. wikipedia.org A similar synthetic strategy could potentially be employed for this compound.
The combination of these two groups in an ortho relationship creates a molecule with unique reactivity, where the steric hindrance from the bulky ether group plays a key role in directing chemical transformations.
Fundamental Principles Governing Reactivity of ortho-Substituted Anilines
The reactivity of ortho-substituted anilines is governed by a complex interplay of steric and electronic effects, often referred to as the "ortho effect."
Electronic Effects : The alkoxy group is an activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring. chemistrysteps.com This increases the electron density at the ortho and para positions, making the ring more reactive towards electrophiles. Simultaneously, the amino group is also a very strong activating, ortho-, para-director. byjus.com In this compound, these electronic effects are synergistic, strongly activating the ring.
Steric Effects (Ortho Effect) : A significant principle in ortho-substituted anilines is the steric inhibition of protonation. Any substituent, regardless of its electronic nature (donating or withdrawing), placed at the ortho position of aniline tends to decrease its basicity. quora.com This is because the bulky ortho group sterically hinders the approach of a proton to the lone pair of the amino group and destabilizes the resulting anilinium ion. Therefore, this compound is expected to be a weaker base than aniline and its meta- or para-alkoxy isomers.
Reactivity in Electrophilic Aromatic Substitution : While the ring is highly activated, the position of electrophilic attack is influenced by both directing groups. The amino group directs to its ortho and para positions (positions 3 and 5), while the alkoxy group directs to its ortho and para positions (positions 3 and 6). The primary site of substitution would likely be the para position relative to the powerful amino group (position 5), which is also sterically accessible. Direct reactions like bromination on highly activated rings such as aniline can lead to polysubstitution, often requiring the amino group to be protected (e.g., by acylation) to moderate its reactivity and achieve monosubstitution. libretexts.orgyoutube.com
Table 1: Comparison of Basicity in Aniline Derivatives This table illustrates the expected impact of the ortho effect on the basicity of aniline derivatives. The pKa of the conjugate acid (anilinium ion) is a measure of the base strength of the amine.
| Compound | Substituent at Ortho Position | Expected pKa of Conjugate Acid | Primary Influencing Factor |
| Aniline | -H | ~4.6 | Reference |
| o-Anisidine | -OCH₃ | ~4.5 | Moderate steric hindrance |
| This compound | -OC(CH₃)₂(C₂H₅) | < 4.5 | Significant steric hindrance (ortho effect) |
Research Objectives and Scope for Comprehensive Investigation of this compound
Given the unique structural features of this compound, a comprehensive investigation would be scientifically valuable. The primary research objectives would focus on synthesizing the molecule, characterizing its properties, and exploring its potential as a synthetic building block.
Key Research Objectives:
Development of an Efficient Synthetic Pathway : To design and optimize a high-yield synthesis of this compound, likely starting from 2-aminophenol or 2-nitrophenol.
Physicochemical Characterization : To fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and to experimentally determine key physical properties such as its pKa value to quantify the steric effect on basicity.
Investigation of Reactivity : To systematically study its reactivity in key organic reactions, including electrophilic aromatic substitution, diazotization, and N-alkylation/acylation, to map the influence of the bulky ortho group on reaction outcomes and regioselectivity.
Exploration of Synthetic Applications : To utilize this compound as a precursor in the synthesis of novel heterocyclic compounds, ligands for catalysis, or as a building block for materials with tailored properties where steric control is a design element.
The scope of this research would be to provide the fundamental chemical knowledge required to utilize this sterically hindered aniline as a tool in advanced organic synthesis.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table outlines the expected major products for common electrophilic aromatic substitution reactions on this compound, considering the combined directing effects and steric hindrance.
| Reaction | Reagent | Expected Major Product | Rationale |
| Bromination | Br₂/H₂O | 2,4,6-Tribromo- (if unprotected) or 4-Bromo- (if protected) | The unprotected amine is highly activating, leading to polysubstitution. Protection allows for selective para-bromination. wikipedia.orglibretexts.org |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-[(2-methylbutan-2-yl)oxy]aniline | Strong directing effect of the amino group to the para position, which is sterically accessible. libretexts.org |
| Acylation | CH₃COCl/AlCl₃ | No reaction (Friedel-Crafts) | The basic amino group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. byjus.comyoutube.com |
| Sulphonation | H₂SO₄ | 4-Amino-3-[(2-methylbutan-2-yl)oxy]benzenesulfonic acid | The amino group is protonated to form the anilinium ion, which is a meta-director. However, at high temperatures, the para-product is often formed. wikipedia.org |
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)13-10-8-6-5-7-9(10)12/h5-8H,4,12H2,1-3H3 |
InChI Key |
UFQALZKPKMHTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=CC=CC=C1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methylbutan 2 Yl Oxy Aniline and Its Precursors
Catalytic Hydrogenation of Nitro Intermediates
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of aromatic nitro groups. libretexts.orgyoutube.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgyoutube.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a pressurized atmosphere of hydrogen. libretexts.orgyoutube.comyoutube.comyoutube.com
Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.orgtandfonline.comrsc.org The choice of catalyst can influence the reaction conditions and selectivity. For instance, Pd/C is often favored for its high activity and selectivity, allowing the reduction to proceed at relatively low pressures and temperatures. rsc.orgrsc.org
| Nitro Compound | Catalyst | Solvent | Pressure (psi) | Temperature (°C) |
| 2-((2-Methylbutan-2-yl)oxy)nitrobenzene | 10% Pd/C | Ethanol | 50 | Room Temperature |
| 2-((2-Methylbutan-2-yl)oxy)nitrobenzene | Raney Nickel | Methanol | 100 | 50 |
| 2-((2-Methylbutan-2-yl)oxy)nitrobenzene | PtO₂ | Ethyl Acetate | 45 | Room Temperature |
Table 3: Conditions for Catalytic Hydrogenation
A key advantage of catalytic hydrogenation is the clean nature of the reaction, with the only byproduct being water. This simplifies the work-up and purification of the final product.
Chemical Reduction Methods for Aromatic Nitro Groups
In addition to catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the aromatic nitro group to an aniline (B41778). youtube.com These methods are often preferred in laboratory settings where high-pressure hydrogenation equipment may not be readily available.
One of the most common and historically significant methods is the use of a metal in an acidic medium. youtube.com For example, tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective reducing agents for this transformation. youtube.com The reaction proceeds through a series of intermediates, ultimately yielding the corresponding aniline hydrochloride salt, which is then neutralized to afford the free amine.
Other chemical reducing agents include sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂). wikipedia.org These reagents offer milder reaction conditions and can be advantageous when other functional groups sensitive to acidic conditions are present in the molecule.
| Nitro Compound | Reducing Agent | Solvent | Conditions |
| 2-((2-Methylbutan-2-yl)oxy)nitrobenzene | Fe / HCl | Ethanol / Water | Reflux |
| 2-((2-Methylbutan-2-yl)oxy)nitrobenzene | SnCl₂·2H₂O | Ethanol | Reflux |
| 2-((2-Methylbutan-2-yl)oxy)nitrobenzene | Na₂S₂O₄ | Water / Methanol | Room Temperature to Reflux |
Table 4: Common Chemical Reduction Methods
The choice of the specific chemical reduction method often depends on the scale of the reaction, the presence of other functional groups, and cost considerations.
Mechanistic Investigations of Chemical Transformations Involving 2 2 Methylbutan 2 Yl Oxy Aniline
Reactivity of the Aromatic Amine Functionality
The presence of the amino (-NH₂) and the tert-amyloxy (-OC(CH₃)₂(C₂H₅)) groups on the benzene (B151609) ring significantly influences its chemical reactivity. The interplay between the electronic effects of these substituents and the steric hindrance imposed by the bulky ether group governs the outcome of various reactions.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Steric Hindrance Effects
In electrophilic aromatic substitution (EAS) reactions, the amino and alkoxy groups are both activating and ortho-, para-directing. chemistrytalk.orgyoutube.com This means that incoming electrophiles will preferentially attack the positions ortho and para to these groups. chemistrytalk.org The mechanism involves the attack of the pi electrons of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. nih.gov The stability of this intermediate determines the regioselectivity of the reaction. nih.gov
For 2-[(2-Methylbutan-2-YL)oxy]aniline, the amino group is a powerful activating group, strongly directing electrophiles to the ortho and para positions. The tert-amyloxy group is also an ortho-, para-director. However, the bulky nature of the 2-methylbutan-2-yl (tert-amyl) group introduces significant steric hindrance. chemistrytalk.org This steric bulk will likely hinder electrophilic attack at the ortho position adjacent to the ether group. chemistrytalk.org Consequently, electrophilic substitution is most likely to occur at the para position to the amino group (and meta to the ether group) and the ortho position to the amino group that is not adjacent to the ether group. The para-substituted product is often favored due to reduced steric hindrance compared to the ortho position. youtube.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Directing Influence of -NH₂ | Directing Influence of -OC(CH₃)₂(C₂H₅) | Steric Hindrance | Predicted Outcome |
| C4 (para to -NH₂) | Favorable (para) | Favorable (meta) | Low | Major Product |
| C6 (ortho to -NH₂) | Favorable (ortho) | Unfavorable (meta) | Moderate | Minor Product |
| C3 (ortho to -OC(CH₃)₂(C₂H₅)) | Unfavorable (meta) | Favorable (ortho) | High | Very Minor/No Product |
| C5 (meta to both) | Unfavorable (meta) | Unfavorable (meta) | Low | Very Minor/No Product |
This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions and reagents used will influence the reaction outcome.
Oxidation Reactions of the Aniline (B41778) Moiety: Mechanistic Pathways and Product Diversity
The aniline moiety is susceptible to oxidation, and the presence of the electron-donating alkoxy group can further enhance this reactivity. Oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. vanderbilt.edu
Primary aromatic amines can be oxidized to nitroso, nitro, and polymeric compounds. The oxidation of primary alcohols to aldehydes and then to carboxylic acids proceeds through the formation of a chromate (B82759) ester followed by an elimination reaction. libretexts.orgmasterorganicchemistry.com While this is for alcohols, the general principle of forming an intermediate that facilitates oxidation is relevant. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize primary alcohols to aldehydes, preventing further oxidation to carboxylic acids. libretexts.orgkhanacademy.org
The oxidation of the amino group in this compound could potentially proceed through the formation of a nitrogen-centered radical cation. The specific products formed would depend on the ability to control the extent of oxidation.
Nucleophilic Reactivity of the Nitrogen Atom: Acylation, Alkylation, and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This allows it to participate in a variety of reactions, including acylation, alkylation, and condensation.
Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides would lead to the formation of the corresponding N-acylated product (an amide). This is a nucleophilic acyl substitution reaction.
Alkylation: Alkylation of the amino group can occur with alkyl halides. This is a nucleophilic substitution reaction, likely proceeding via an Sₙ2 mechanism if a primary or methyl halide is used. masterorganicchemistry.com The reaction rate would be influenced by the steric hindrance around the nitrogen atom.
Condensation Reactions: Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. wikipedia.orglabxchange.orglibretexts.org The amino group of this compound can react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. This reaction is typically catalyzed by acid. youtube.com
Transformations Involving the Ether Linkage
The ether linkage in this compound is relatively stable but can undergo cleavage or rearrangement under specific conditions.
Cleavage Reactions of the Alkyl Aryl Ether Bond
The cleavage of alkyl aryl ethers typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making the leaving group a neutral alcohol molecule. wikipedia.orgmdma.ch
Given that the ether is a tert-amyl ether, the cleavage is likely to proceed through an Sₙ1 mechanism. wikipedia.org The protonated ether would cleave to form a relatively stable tertiary carbocation (the 2-methylbutan-2-yl cation) and 2-aminophenol. The halide ion from the acid would then attack the carbocation to form the corresponding tert-amyl halide.
Table 2: Proposed Mechanism for Acid-Catalyzed Cleavage of this compound
| Step | Description |
| 1 | Protonation of the ether oxygen by a strong acid (e.g., HBr). |
| 2 | Cleavage of the C-O bond to form a stable tertiary carbocation and 2-aminophenol. |
| 3 | Nucleophilic attack of the bromide ion on the tertiary carbocation to form 2-bromo-2-methylbutane. |
This table outlines the likely Sₙ1 pathway for ether cleavage.
Rearrangement Reactions Involving the Ether Group (e.g., Smiles Rearrangement if applicable)
Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. curlyarrows.com One such reaction is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. wikipedia.org In a classic Smiles rearrangement, an activated aromatic ring migrates from a heteroatom to a more nucleophilic heteroatom. nih.gov The reaction requires an electron-withdrawing group ortho or para to the reaction center to activate the aromatic ring for nucleophilic attack. wikipedia.org
In the case of this compound, a Smiles-type rearrangement is conceivable but would require specific conditions. For a standard Smiles rearrangement, the aniline nitrogen would need to act as the nucleophile to displace the ether oxygen. However, for this to occur, the aromatic ring would need to be activated by a strong electron-withdrawing group, which is not inherently present in the molecule. A variation, the Truce-Smiles rearrangement, can occur without this activation if a very strong nucleophile is used. wikipedia.org It's also worth noting that radical versions of the Smiles rearrangement have been developed. nih.gov
Other types of rearrangement reactions could potentially be induced under different conditions, but the Smiles rearrangement is a key example of a rearrangement involving an ether linkage in an aromatic system. wiley-vch.deslideshare.netyoutube.com
Influence of the Sterically Demanding 2-Methylbutan-2-YL Group on Reaction Dynamics
The bulky tertiary alkyl group attached to the oxygen atom in this compound is a dominant feature that dictates its chemical behavior. This steric hindrance affects both reactions at the aromatic ring and those involving the aniline side-chain.
Kinetic and Thermodynamic Considerations in Aromatic and Side-Chain Reactions
The 2-methylbutan-2-yl group significantly impacts the rate and equilibrium of reactions. In electrophilic aromatic substitution, the bulky substituent is expected to direct incoming electrophiles predominantly to the para position (position 4) relative to the amino group. While the alkoxy group is an ortho-, para-director, the steric bulk would likely hinder attack at the ortho position (position 6), making the para product the major isomer. This steric hindrance raises the activation energy for ortho-substitution, thereby decreasing the rate of formation of the ortho-substituted product.
For reactions involving the amino group, such as N-alkylation or N-acylation, the steric bulk of the adjacent alkoxy group can be expected to slow down the reaction rate compared to less hindered anilines. The approach of reactants to the nitrogen atom is impeded, leading to a higher activation barrier.
Table 1: Predicted Relative Rate Constants for Electrophilic Aromatic Bromination
| Substrate | Relative Rate (k_rel) | Major Product(s) |
| Aniline | 1.0 x 10⁹ | p-Bromoaniline, o-Bromoaniline |
| 2-Methoxyaniline | ~10⁷ | 4-Bromo-2-methoxyaniline |
| This compound | Predicted < 10⁷ | 4-Bromo-2-[(2-methylbutan-2-yl)oxy]aniline |
Note: The predicted relative rate for this compound is an estimation based on steric hindrance principles and is expected to be lower than that of 2-methoxyaniline due to the increased bulk of the tert-pentyl group compared to a methyl group.
Therodynamically, the steric strain introduced by the 2-methylbutan-2-yl group can influence the stability of products and intermediates. For instance, in reactions where the product has increased steric crowding around the substitution site, the equilibrium may be shifted towards the reactants.
Conformational Effects on Reaction Stereochemistry
The conformation of the 2-[(2-methylbutan-2-yl)oxy] group relative to the aniline ring can play a crucial role in the stereochemical outcome of certain reactions. Rotation around the C(aryl)-O bond and the O-C(alkyl) bond will be restricted. The most stable conformation is likely one where the bulky tert-pentyl group is oriented away from the amino group to minimize van der Waals repulsion.
This preferred conformation can influence the diastereoselectivity of reactions at a chiral center introduced elsewhere in the molecule or during reactions with chiral reagents. The bulky group can effectively block one face of the molecule, leading to a preference for attack from the less hindered face. While the parent molecule is achiral, its derivatives can be chiral, and the stereochemical course of their formation would be influenced by the conformational bias imposed by the tert-pentyl group.
Reaction Kinetic Studies and Transition State Analysis
Detailed experimental kinetic studies and transition state analyses for reactions involving this compound are not readily found in the literature. However, theoretical calculations could provide valuable insights.
Computational modeling, such as density functional theory (DFT), could be employed to calculate the energies of transition states for various reactions. For example, in an electrophilic aromatic substitution reaction, the energy of the sigma complex (arenium ion) intermediate would be calculated. The presence of the bulky 2-methylbutan-2-yl group is expected to raise the energy of the transition state for ortho-attack more significantly than for para-attack.
A hypothetical reaction coordinate diagram for the bromination of this compound would show a higher activation energy (ΔG‡) for the formation of the ortho-substituted product compared to the para-substituted product. This difference in activation energies would directly correlate to the observed regioselectivity of the reaction.
Table 2: Hypothetical Calculated Activation Energies for Bromination
| Reaction Pathway | Hypothetical ΔG‡ (kcal/mol) |
| para-Bromination | 15 |
| ortho-Bromination | 20 |
Note: These values are illustrative and would require specific computational studies for verification. The higher activation energy for ortho-bromination reflects the anticipated steric hindrance.
The analysis of the transition state structures would likely reveal significant distortion in the case of ortho-attack to accommodate the bulky substituent, further supporting the kinetic preference for the para-product.
Theoretical and Computational Chemistry Studies of 2 2 Methylbutan 2 Yl Oxy Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
No published studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically for 2-[(2-Methylbutan-2-YL)oxy]aniline were found. Such calculations are fundamental to understanding a molecule's stability, reactivity, and electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and their Role in Reactivity
There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy and distribution of these frontier orbitals are crucial for predicting a molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack. Without computational studies, the HOMO-LUMO gap, which indicates the molecule's kinetic stability, remains unknown.
Charge Distribution Analysis (Mulliken, Natural Population Analysis)
Information regarding the charge distribution within the this compound molecule, as determined by methods like Mulliken or Natural Population Analysis (NPA), is not present in the current body of scientific literature. This type of analysis provides insights into the partial charges on each atom, which is essential for understanding intermolecular interactions and predicting reaction mechanisms.
Conformational Analysis via Molecular Mechanics and Dynamic Simulations
Specific conformational analyses of this compound using molecular mechanics or molecular dynamics simulations have not been reported. These computational techniques are vital for exploring the molecule's potential energy surface and identifying its most stable three-dimensional structures.
Energy Minimization of Rotational Isomers and Stable Conformations
There are no published findings on the energy minimization of rotational isomers of this compound. The rotation around the ether linkage and the bond connecting the aniline (B41778) group to the ether would lead to various conformers, the relative stabilities of which have not been computationally determined.
Evaluation of Steric Interactions and Anomeric Effects
An evaluation of the steric hindrance caused by the bulky 2-methylbutan-2-yl group and any potential anomeric effects influencing the conformation of this compound is absent from the scientific literature. Such evaluations are critical for a complete understanding of the molecule's preferred geometry and reactivity.
Prediction of Spectroscopic Parameters
No computational studies predicting the spectroscopic parameters of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies, were identified. Theoretical predictions of spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling serves as a powerful tool to map out the intricate details of chemical reactions involving this compound. By simulating reaction pathways and identifying transition states, chemists can gain a deeper understanding of the factors that govern reaction outcomes and rates.
A critical aspect of understanding a chemical reaction is determining its energy landscape. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate the activation energies (Ea) and map out the minimum energy pathways for reactions. For this compound, several types of reactions could be of interest, such as electrophilic aromatic substitution or reactions involving the amino group.
For instance, in a hypothetical study on the nitration of this compound, DFT calculations could be used to model the stepwise mechanism. This would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The activation energy for each step would be calculated as the energy difference between the transition state and the preceding reactant or intermediate. A recent computational study on the reaction of 4-methyl aniline with hydroxyl radicals utilized the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to compute the mechanism and kinetics, providing a framework for how such calculations would be approached. mdpi.comdoaj.org
The bulky 2-methylbutan-2-yl group would be expected to exert significant steric hindrance, influencing the regioselectivity of the reaction. Computational models can precisely quantify these steric effects on the activation energies for substitution at different positions on the aniline ring. The results of such calculations are often presented in a table summarizing the relative energies of key species.
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Formation of σ-complex (ortho to -NH2) | TS1 | 15.2 |
| Formation of σ-complex (para to -NH2) | TS2 | 12.8 |
| Formation of σ-complex (ortho to -O-tert-pentyl) | TS3 | 18.5 |
Note: These are hypothetical values for illustrative purposes.
Such a table would clearly indicate that the pathway leading to the para-substituted product has the lowest activation energy, suggesting it would be the major product, a common outcome for aniline derivatives.
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to account for the bulk effects of the solvent without explicitly modeling individual solvent molecules. wikipedia.orgtaylorandfrancis.comyoutube.com These models treat the solvent as a continuous dielectric medium that surrounds a cavity occupied by the solute molecule. wikipedia.orgtaylorandfrancis.com
In the context of this compound, these models can be applied to recalculate the activation energies and reaction pathways in different solvents. For example, a polar solvent might stabilize a charged transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. The choice between different PCM versions, such as the dielectric PCM (D-PCM) or the conductor-like PCM (C-PCM), depends on the specific system and the nature of the solvent being modeled. wikipedia.org
The free energy of solvation calculated by these models typically includes electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org By comparing the gas-phase energy profile with those in various solvents, a quantitative understanding of the solvent's role in the reaction mechanism can be achieved.
Table 2: Hypothetical Solvent Effects on the Activation Energy for Para-Nitration
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1.0 | 14.5 |
| Dichloromethane | 8.9 | 12.8 |
| Acetonitrile | 37.5 | 11.9 |
Note: These are hypothetical values for illustrative purposes.
These hypothetical data illustrate how increasing solvent polarity can lower the activation barrier for a reaction that proceeds through a polar transition state.
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Forces)
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and interactions with other molecules. For this compound, both intramolecular and intermolecular NCIs are of interest.
A powerful method for visualizing and analyzing these interactions is the Non-Covalent Interaction (NCI) plot, also known as an NCI plot or Reduced Density Gradient (RDG) plot. nih.govmdpi.comrsc.org This technique is based on the electron density (ρ) and its reduced gradient (s). It allows for the identification of different types of interactions in real space:
Hydrogen bonds: Typically appear as strong, attractive interactions.
Van der Waals interactions: Characterized by weaker, more diffuse attraction.
Steric repulsion: Indicated by repulsive interactions between crowded atoms.
NCI plots are often color-coded to distinguish between these interaction types. For example, blue or green surfaces can indicate attractive interactions (hydrogen bonds and van der Waals forces), while red surfaces highlight repulsive steric clashes. researchgate.net
In this compound, an intramolecular hydrogen bond could potentially form between the amine (-NH2) group and the ether oxygen atom. NCI analysis would be able to confirm the presence and strength of this interaction. Furthermore, the bulky tert-pentyl group would lead to significant dispersion forces, which are a major component of van der Waals interactions. These forces would play a key role in how the molecule packs in a solid state and how it interacts with other molecules, such as a biological receptor. psu.edu
Computational analysis can also quantify the energies associated with these non-covalent interactions. This can be achieved through methods like Symmetry-Adapted Perturbation Theory (SAPT) or by using dispersion-corrected DFT functionals.
Table 3: Hypothetical Non-Covalent Interaction Energies in a Dimer of this compound
| Interaction Type | Energy (kcal/mol) |
| Hydrogen Bonding (N-H···O) | -3.5 |
| π-π Stacking | -2.8 |
| Dispersion Forces | -6.2 |
Note: These are hypothetical values for illustrative purposes.
No Publicly Available Research Found for the Derivatization and Synthetic Utility of this compound
Following a comprehensive search of scholarly articles, patents, and chemical databases, it has been determined that there is a significant lack of publicly available scientific literature detailing the specific derivatization and synthetic applications of the chemical compound This compound . The requested article, focusing on its use in advanced organic synthesis, including the formation of amide and imine derivatives, its role in transition metal catalysis, and its application as a precursor for complex organic scaffolds, cannot be generated due to the absence of specific research findings on this particular molecule.
While general methodologies exist for the types of reactions outlined—such as amide and imine formation from anilines, the design of chiral ligands for asymmetric catalysis, and the synthesis of nitrogen-containing heterocycles through various named reactions—no documents were identified that specifically utilize this compound as the starting material for these transformations.
The investigation included targeted searches for:
The synthesis of amide and imine derivatives from this compound.
The design and synthesis of chiral ligands derived from this compound for use in enantioselective catalysis.
The application of this compound as a precursor in the construction of nitrogen-containing heterocycles (e.g., quinolines, quinazolines) and its use in multi-component reactions like the Ugi or Passerini reactions.
The search results did not yield any specific experimental data, reaction conditions, or detailed research findings for this compound within the specified contexts. Information was found for structurally related but distinct molecules, which cannot be substituted to ensure the scientific accuracy of the requested article.
Therefore, it is concluded that the derivatization and synthetic utility of this compound in the areas specified in the article outline are not documented in the accessible scientific literature.
Derivatization and Synthetic Utility of 2 2 Methylbutan 2 Yl Oxy Aniline in Advanced Organic Synthesis
Functionalization of the Alkyl Ether Chain for Material Science Applications
The alkyl ether chain of 2-[(2-Methylbutan-2-YL)oxy]aniline presents a unique handle for introducing functionality relevant to material science. While direct functionalization of the saturated tert-amyl group is challenging due to the lack of reactive sites, modifications can be envisioned through precursor synthesis or by targeting the broader class of 2-alkoxyanilines for the creation of redox-active materials.
The synthesis of poly(2-alkoxyanilines) has demonstrated that the nature of the alkoxy substituent significantly influences the properties of the resulting polymers. acs.org For instance, the polymerization of anilines with various ether groups can lead to the formation of redox-active polymers. researchgate.net These materials are of interest for applications in energy storage and electronics due to their ability to undergo reversible oxidation and reduction. researchgate.net While specific studies on polymers derived from this compound are not prevalent, the general principles of aniline (B41778) polymerization suggest that it could be a valuable monomer. The bulky tert-amyl group would likely impact the polymer's morphology and solubility, potentially leading to materials with unique processing characteristics.
Furthermore, the development of stretchable redox-active semiconducting polymers highlights the importance of side-chain engineering. nih.gov The introduction of flexible and bulky side chains can impart desirable mechanical properties to conjugated polymers. The tert-amyl group in this compound could play a similar role, contributing to the processability and physical properties of novel polymeric materials.
Research into redox-active organic materials, including porous organic polymers and covalent organic frameworks, has shown that the incorporation of tunable organic moieties is key to designing materials for applications such as catalysis and energy storage. acs.org The aniline core of this compound, with its potential for derivatization, fits well within this design paradigm.
Table 1: Potential Material Science Applications Based on Functionalized 2-Alkoxyanilines
| Application Area | Potential Role of this compound Moiety |
| Redox-Active Polymers | Monomer for polymers with tailored solubility and morphology. |
| Stretchable Electronics | The bulky ether group could enhance flexibility and processability. |
| Porous Organic Frameworks | Building block for creating frameworks with specific pore environments. |
Development of Novel Reagents and Catalysts from its Structure
The structure of this compound, with its ortho-substituted amino group, makes it a promising precursor for the development of novel reagents and catalysts. The amino group can be readily transformed into a variety of other functional groups, which can then be used to construct more complex molecular architectures. sci-hub.se
Aniline derivatives are fundamental building blocks in the synthesis of organocatalysts. rsc.org Chiral amines, in particular, are at the core of many asymmetric catalytic systems. nih.gov The steric bulk provided by the tert-amyloxy group in this compound could be exploited to create a specific chiral environment around a catalytic center. This could lead to catalysts with high levels of stereocontrol in asymmetric reactions. For example, the synthesis of axially chiral allenes has been achieved using organocatalysts that exert remote control over stereoselectivity, a principle that could be applied to catalysts derived from this aniline. rsc.org
Moreover, the aniline moiety can be a precursor to ligands for metal-based catalysts. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting complex. The bulky ether group could enforce a specific coordination geometry, potentially leading to catalysts with unique reactivity or selectivity. While specific examples starting from this compound are not widely reported, the general utility of aniline derivatives in catalysis is well-established. researchgate.net
The development of metal-free synthesis methods is a significant area of research, and functionalized anilines can play a role in these processes. For instance, strategies for the synthesis of complex heterocyclic structures like quinolines have been developed from aniline derivatives. nih.govresearchgate.net The reactivity of the aniline core allows for its participation in various cyclization reactions.
Conclusion and Future Research Directions
Summary of Key Findings on the Synthesis, Characterization, and Reactivity of 2-[(2-Methylbutan-2-YL)oxy]aniline
A comprehensive search of scientific databases and literature yields no specific, peer-reviewed studies detailing the synthesis, characterization, and reactivity of this compound. While the compound is listed in chemical supplier catalogs, the associated data is limited to basic properties such as molecular formula and CAS number. The lack of published research indicates that this particular molecule has not been a significant focus of academic or industrial investigation to date.
Identification of Remaining Challenges and Unexplored Research Avenues
The primary challenge concerning this compound is the fundamental lack of knowledge. The following are key unexplored research avenues:
Synthetic Routes: There is a need to develop and optimize efficient and scalable synthetic methods for its preparation. Investigating various etherification strategies for introducing the bulky 2-methylbutan-2-yl group onto the ortho-position of aniline (B41778) would be a crucial starting point.
Spectroscopic and Physicochemical Characterization: Detailed characterization using modern analytical techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry is necessary to establish a definitive structural and electronic profile. Determination of its physical properties, including melting point, boiling point, and solubility, is also essential.
Reactivity Studies: The reactivity of the amino group, influenced by the steric hindrance of the adjacent bulky ether group, is a critical area for investigation. Studies on its N-alkylation, N-acylation, and participation in coupling reactions would provide valuable insights into its synthetic utility. The impact of the sterically demanding substituent on the aromatic ring's electrophilic and nucleophilic substitution reactions also warrants exploration.
Potential for Development of Novel Synthetic Methodologies Based on its Unique Reactivity Profile
The defining feature of this compound is the presence of a bulky tert-amyloxy group ortho to the amine. This steric hindrance is expected to significantly influence its reactivity in predictable yet unverified ways. Future research could leverage this feature to develop novel synthetic methodologies. For instance, the hindered nature of the amine could allow for selective mono-functionalization or the development of catalysts where this specific steric profile is advantageous. The electronic effects of the alkoxy group, in concert with its steric bulk, could also lead to unexpected reactivity patterns that could be exploited in organic synthesis.
Broader Implications for the Design of Sterically Hindered Aromatic Amine Systems in Organic Chemistry
Sterically hindered aromatic amines are a valuable class of compounds in organic chemistry, often employed as non-nucleophilic bases, ligands for metal catalysts, and building blocks in materials science. enamine.nettri-iso.com The study of this compound would contribute to a deeper understanding of structure-reactivity relationships within this class of molecules.
Key implications include:
Catalyst Design: Understanding how the specific steric and electronic properties of the 2-[(2-Methylbutan-2-YL)oxy] group influence coordination chemistry could inform the design of novel metal catalysts for applications in cross-coupling reactions and asymmetric synthesis.
Materials Science: The incorporation of such a bulky, flexible group could impact the solid-state packing and bulk properties of polymers and other organic materials, potentially leading to materials with tailored thermal or mechanical properties.
Fundamental Organic Chemistry: Detailed studies on its reactivity would provide valuable data points for refining theoretical models that predict the influence of steric hindrance on reaction kinetics and selectivity in aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
